molecular formula C5H5N5O B13108282 1-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one

1-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one

Cat. No.: B13108282
M. Wt: 151.13 g/mol
InChI Key: DWQBHQXNGVSERR-UHFFFAOYSA-N
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Description

1-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one is a heterocyclic compound with a unique structure that combines pyrazole and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1-methyl-1H-pyrazole with cyanogen bromide, followed by cyclization to form the triazine ring . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

1-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of CDK2, inhibiting its activity and thereby affecting cell cycle progression . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with key residues in the active site.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar applications in medicinal chemistry.

    Triazolo[1,5-c]pyrimidine: Known for its potential as a kinase inhibitor.

    1H-pyrazolo[3,4-b]pyridine: Used in various synthetic and biological studies.

Uniqueness

1-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one stands out due to its specific structure that combines the pyrazole and triazine rings, offering unique electronic and steric properties that enhance its interaction with biological targets .

Properties

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

IUPAC Name

1-methyl-2H-pyrazolo[4,3-e][1,2,4]triazin-3-one

InChI

InChI=1S/C5H5N5O/c1-10-4-3(5(11)9-10)6-2-7-8-4/h2H,1H3,(H,9,11)

InChI Key

DWQBHQXNGVSERR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N1)N=CN=N2

Origin of Product

United States

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